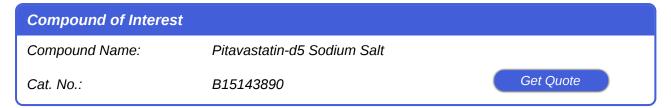


# A Comparative Guide to the Bioequivalence of Pitavastatin Sodium and Pitavastatin Calcium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of two salt forms of the lipid-lowering agent pitavastatin: pitavastatin sodium and pitavastatin calcium. The information presented is based on data from bioequivalence studies submitted to the U.S. Food and Drug Administration (FDA), demonstrating that pitavastatin sodium is bioequivalent to the reference product, pitavastatin calcium.[1]

## **Executive Summary**

Bioequivalence studies were conducted to compare 4 mg tablets of pitavastatin sodium (test product) with 4 mg tablets of pitavastatin calcium (reference product) under both fasting and fed conditions. The results of these studies indicate that the two salt forms are bioequivalent, with the 90% confidence intervals for the key pharmacokinetic parameters—maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)—falling within the acceptable range of 80-125%.[1]

#### **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of pitavastatin following a single 4 mg oral dose of pitavastatin sodium and pitavastatin calcium under fasted and fed conditions.



Table 1: Pharmacokinetic Parameters under Fasting Conditions

Parameter	Pitavastatin Sodium (Test)	Pitavastatin Calcium (Reference)	Geometric Mean Ratio (%)	90% Confidence Interval
Cmax (ng/mL)	61.34	60.29	101.74	93.81 - 110.37
AUC0-t (ngh/mL)	206.19	204.08	101.03	96.10 - 106.23
AUC0-inf (ngh/mL)	215.15	213.11	100.96	95.96 - 106.22
Tmax (h)	1.00 (median)	1.00 (median)	N/A	N/A
T1/2 (h)	11.89	11.97	N/A	N/A

Data sourced from FDA documentation.

Table 2: Pharmacokinetic Parameters under Fed Conditions

Parameter	Pitavastatin Sodium (Test)	Pitavastatin Calcium (Reference)	Geometric Mean Ratio (%)	90% Confidence Interval
Cmax (ng/mL)	35.18	34.02	103.42	93.98 - 113.80
AUC0-t (ngh/mL)	179.91	175.75	102.37	97.46 - 107.53
AUC0-inf (ngh/mL)	196.22	192.17	102.11	97.02 - 107.46
Tmax (h)	2.50 (median)	2.50 (median)	N/A	N/A
T1/2 (h)	11.91	12.02	N/A	N/A

Data sourced from FDA documentation.

# **Experimental Protocols**



The bioequivalence of pitavastatin sodium and pitavastatin calcium was established through two separate single-dose, randomized, open-label, two-period, two-sequence crossover studies in healthy adult subjects. One study was conducted under fasting conditions and the other under fed conditions.

- 1. Bioequivalence Study Under Fasting Conditions
- Study Design: A single-dose, randomized, open-label, two-period, two-sequence crossover study.
- Subjects: Healthy adult male and non-pregnant, non-lactating female subjects.
- Dosing: Subjects received a single oral dose of either a 4 mg pitavastatin sodium tablet or a
  4 mg pitavastatin calcium tablet during each study period, separated by a washout period.
- Blood Sampling: Blood samples were collected at pre-dose and at various time points up to 72 hours post-dose.
- Bioanalysis: Plasma concentrations of pitavastatin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- 2. Bioequivalence Study Under Fed Conditions
- Study Design: A single-dose, randomized, open-label, two-period, two-sequence crossover study.
- Subjects: Healthy adult male and non-pregnant, non-lactating female subjects.
- Dosing: Following an overnight fast of at least 10 hours, subjects consumed a standardized high-fat, high-calorie breakfast. Thirty minutes after the start of the meal, subjects received a single oral dose of either a 4 mg pitavastatin sodium tablet or a 4 mg pitavastatin calcium tablet.
- Blood Sampling: Blood samples were collected at pre-dose and at various time points up to 72 hours post-dose.



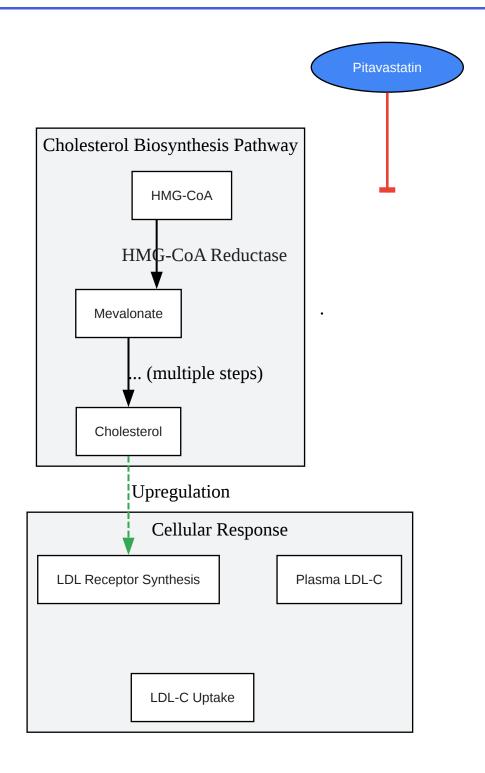
 Bioanalysis: Plasma concentrations of pitavastatin were determined using a validated LC-MS/MS method.

### **Mandatory Visualization**

Pitavastatin Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin, like other statins, exerts its lipid-lowering effect by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis.[2] Inhibition of this pathway in the liver leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.[2]





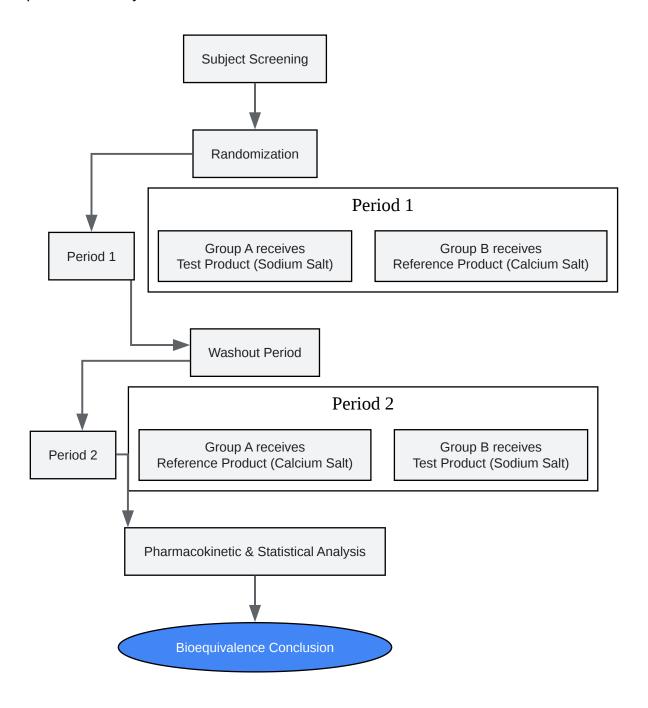
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Caption: Pitavastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis and increasing LDL-C clearance.

Bioequivalence Study Workflow



The following diagram illustrates the typical workflow of a randomized, two-period, crossover bioequivalence study.



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Caption: A typical crossover design for a bioequivalence study.



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#### References

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